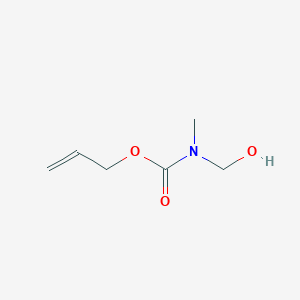
1-Ethyl-4-propyltetrasulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-propyltetrasulfane is an organic compound with the molecular formula C₅H₁₂S₄. It belongs to the class of organosulfur compounds, specifically tetrasulfanes, which are characterized by the presence of four sulfur atoms in their structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-propyltetrasulfane can be synthesized through the reaction of ethyl and propyl thiols with sulfur. The reaction typically involves the use of a catalyst such as iodine or a base like sodium hydroxide to facilitate the formation of the tetrasulfane linkage. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor where the reaction conditions are optimized for maximum yield. The use of advanced separation techniques such as distillation or chromatography ensures the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-4-propyltetrasulfane undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various substituted organosulfur compounds.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-propyltetrasulfane has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-ethyl-4-propyltetrasulfane exerts its effects involves the interaction of its sulfur atoms with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This interaction can affect various biochemical pathways, making the compound a valuable tool in studying cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 1-Ethyl-4-methyltetrasulfane
- 1-Propyl-4-butyltetrasulfane
- 1-Methyl-4-ethyltetrasulfane
Comparison: 1-Ethyl-4-propyltetrasulfane is unique due to its specific ethyl and propyl substituents, which influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different physical properties such as boiling point, solubility, and reactivity due to the varying alkyl groups attached to the tetrasulfane core .
Eigenschaften
CAS-Nummer |
63833-25-0 |
|---|---|
Molekularformel |
C5H12S4 |
Molekulargewicht |
200.4 g/mol |
IUPAC-Name |
1-(ethyltetrasulfanyl)propane |
InChI |
InChI=1S/C5H12S4/c1-3-5-7-9-8-6-4-2/h3-5H2,1-2H3 |
InChI-Schlüssel |
ZDXHGBCDWQQJMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSSSSCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14499478.png)








